molecular formula C8H11N3O2 B8471682 5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine

5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine

Cat. No. B8471682
M. Wt: 181.19 g/mol
InChI Key: NQWWVTXWKJGKNN-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of 5-[1,3]dioxolan-2-ylmethyl-pyrazin-2-yl-carbamic acid benzyl ester (240 mg, 0.49 mmol) in methanol (5 mL) was treated with 10% palladium on activated carbon (40 mg). The reaction mixture was then hydrogenated under a hydrogen atmosphere at 25° C. and atmospheric pressure for 60 min, at which time, thin layer chromatography (ethyl acetate) suggested complete conversion to a polar product. The reaction was filtered through celite, and the filtrate was concentrated in vacuo to afford 5-[1,3]dioxolan-2-ylmethyl-pyrazin-2-ylamine (140 mg, 100%) as an oil which crystallized.
Name
5-[1,3]dioxolan-2-ylmethyl-pyrazin-2-yl-carbamic acid benzyl ester
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[CH:16]=[N:15][C:14]([CH2:17][CH:18]2[O:22][CH2:21][CH2:20][O:19]2)=[CH:13][N:12]=1)C1C=CC=CC=1.C(OCC)(=O)C>CO.[Pd]>[O:22]1[CH2:21][CH2:20][O:19][CH:18]1[CH2:17][C:14]1[N:15]=[CH:16][C:11]([NH2:10])=[N:12][CH:13]=1

Inputs

Step One
Name
5-[1,3]dioxolan-2-ylmethyl-pyrazin-2-yl-carbamic acid benzyl ester
Quantity
240 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=NC=C(N=C1)CC1OCCO1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then hydrogenated under a hydrogen atmosphere at 25° C.
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
O1C(OCC1)CC=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 157.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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